molecular formula C13H17N3O2S B11774775 Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11774775
M. Wt: 279.36 g/mol
InChI Key: AOOUYDXVOVMZFA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, an amino group, a cyanoethyl group, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thieno[2,3-c]pyridine intermediate, followed by the introduction of the amino and cyanoethyl groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized thienopyridine compounds.

Scientific Research Applications

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives with variations in the functional groups attached to the core structure. Examples include:

  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Uniqueness

Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to the presence of the cyanoethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 2-amino-6-(2-cyanoethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-2-18-13(17)11-9-4-7-16(6-3-5-14)8-10(9)19-12(11)15/h2-4,6-8,15H2,1H3

InChI Key

AOOUYDXVOVMZFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CCC#N)N

Origin of Product

United States

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